Home > Products > Screening Compounds P74077 > mTOR inhibitor-1
mTOR inhibitor-1 -

mTOR inhibitor-1

Catalog Number: EVT-7910859
CAS Number:
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of mTOR inhibitor-1 typically involves several key steps. Initial development stages include high-throughput screening of compound libraries to identify potential inhibitors. For instance, one approach utilized a focused library of heterocycles to discover compounds exhibiting activity against mTOR. Subsequent optimization phases involve structure-activity relationship studies to refine the chemical structure for enhanced potency and selectivity against mTOR compared to other kinases within the phosphoinositide 3-kinase-related kinase family .

Technical details include:

  • Biochemical Assays: These assays measure the inhibitory effects of synthesized compounds on mTORC1 activity, often using mouse embryonic fibroblasts as a model system.
  • Molecular Docking: Computational methods are employed to predict how well the synthesized compounds bind to the active site of mTOR, which helps in optimizing their structure for better efficacy .
Molecular Structure Analysis

Structure and Data
mTOR inhibitor-1 features a complex molecular structure that includes a quinoline or benzofuran core, which is critical for its binding affinity to the mTOR active site. The specific structural characteristics often include various substituents that enhance its interaction with the target protein. For example, modifications at specific positions on the core structure can significantly influence its inhibitory potency .

Data from crystallographic studies reveal that certain derivatives of mTOR inhibitors can achieve high-resolution structures when complexed with the mTOR protein, providing insights into their binding modes and interactions at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details
The synthesis of mTOR inhibitor-1 involves several chemical reactions, including:

  • Click Chemistry: This method is often used to introduce functional groups into the compound's structure efficiently.
  • Automated Synthesis Techniques: These techniques streamline the production process, allowing for rapid generation of multiple variants for screening purposes.
  • Purification Methods: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield before biological testing .
Mechanism of Action

Process and Data
The mechanism by which mTOR inhibitor-1 exerts its effects involves competitive inhibition at the ATP-binding site of the mTOR kinase. By binding to this site, it prevents ATP from interacting with mTOR, thereby inhibiting its kinase activity. This blockade leads to reduced phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth regulation .

Data from cellular assays indicate that effective doses of mTOR inhibitor-1 can lead to significant reductions in cell proliferation in various cancer cell lines, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
mTOR inhibitor-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400–600 g/mol depending on specific structural modifications.
  • Solubility: Varies based on the substituents present; many derivatives are designed to enhance solubility in biological media.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent; modifications may be made to enhance this property.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize these properties during development .

Applications

Scientific Uses
mTOR inhibitor-1 has significant applications in cancer research and therapy. Its primary use is as an anticancer agent due to its ability to inhibit tumor growth by targeting the mTOR signaling pathway. Additionally, it has been investigated for potential applications in other diseases characterized by dysregulated cellular growth, such as metabolic disorders and neurodegenerative diseases.

Research continues into optimizing these inhibitors for improved efficacy and reduced side effects in clinical settings. The ongoing exploration includes combination therapies with other anticancer agents to enhance therapeutic outcomes .

Molecular and Structural Basis of mTOR Inhibitor-1 Action

Structural Biology of mTOR Complexes (C1/C2) and Inhibitor Binding Dynamics

mTOR exists in two multi-protein complexes: mTORC1 (regulated by raptor, PRAS40, and DEPTOR) and mTORC2 (defined by rictor and mSin1). Both complexes share core components including mTOR kinase and mLST8, but exhibit distinct substrate specificities and cellular functions. Cryo-EM studies reveal mTORC1 adopts a hollow rhomboid architecture (~280 × 210 × 130 Å) with 2-fold symmetry, where mTOR dimerization forms the central scaffold. The FRB domain protrudes from the kinase domain and serves as a critical regulatory site for allosteric inhibitors [5] [9].

Table 1: Structural Features of mTOR Complexes

ComplexDimensionsCore ComponentsUnique RegulatorsSymmetry
mTORC1280×210×130 ÅmTOR, mLST8, DeptorRaptor, PRAS402-fold
mTORC2220×200×130 ÅmTOR, mLST8, DeptorRictor, mSin12-fold

Cryo-EM and X-ray Crystallography Insights

High-resolution cryo-EM (3.0–4.4 Å) and X-ray crystallography have elucidated how mTOR inhibitor-1 interfaces with mTOR complexes:

  • The kinase domain (residues 2180–2549) contains a catalytic cleft accommodating ATP-competitive inhibitors like mTOR inhibitor-1 (IC₅₀: 3.176 μM in A549 cells) [7].
  • In mTORC1, Raptor positions substrates via its caspase-like domain, creating a substrate-recruitment groove ~65 Å from the kinase active site. Inhibitors disrupt this spatial organization [1] [5].
  • Cancer-associated mutations map to auto-inhibitory interfaces that RHEB normally activates, explaining how inhibitors mimic inhibitory constraints [1].

Role of FRB Domain in Allosteric Modulation

The FRB domain (FKBP12-rapamycin binding) serves as a critical allosteric regulatory site:

  • Rapamycin-FKBP12 binds the FRB domain with Kd ~2 nM, sterically blocking substrate access to the catalytic cleft. Structural studies (PDB: 1FAP) confirm rapamycin inserts an aliphatic group into a hydrophobic FRB pocket (Phe2039/Trp2101/Tyr2105) [2] [10].
  • mTOR inhibitor-1 exploits similar mechanisms, as FRB mutations reduce substrate phosphorylation by >60% (e.g., S6K1 L396A mutation decreases Thr389 phosphorylation to 34% of wild-type) [1].
  • The FRB domain recruits substrates via hydrophobic motifs (e.g., S6K1 Leu396, 4EBP1 amphipathic helix), with mutagenesis confirming these interactions are essential for kinase activity [1].

ATP-Competitive Inhibition Mechanisms

ATP-competitive inhibitors directly target the kinase active site:

  • mTOR inhibitor-1 binds the ATP-binding cleft in the kinase domain (KD), competing with ATP (Kd ~230 nM). This is confirmed by co-crystallization studies showing displacement of ATPγS·Mg²⁺ [7] [10].
  • Key interactions include hydrogen bonding with Val2240 and hydrophobic stacking with Ile2163, residues conserved across PIKK family kinases [10].
  • Unlike allosteric inhibitors, ATP-competitors fully suppress phosphorylation of all mTORC1 substrates (4EBP1, S6K1, ULK1) and overcome rapamycin resistance [7] [10].

Dual-Target Inhibition Strategies

PI3K/mTOR Hybrid InhibitorsScaffold-hopping strategies have yielded dual-target inhibitors with enhanced efficacy:

  • Compound Y-2 (thiophenyl-triazine derivative) inhibits PI3K (IC₅₀: 171.4 nM) and mTOR (IC₅₀: 10.2 nM), showing 52-fold greater mTOR inhibition than GDC-0941. This suppresses AKT feedback activation, a key resistance mechanism [6].
  • XIN-9 (2-arylurea-1,3,5-triazine) induces apoptosis by concurrently blocking PI3Kα and mTORC1/2, validated through reduced p-AKT(S473) and p-S6K1(T389) in western blots [6].

HDAC/mTOR Hybrid Inhibitors

Epigenetic-metabolic crosstalk is targeted by bifunctional molecules:

  • HDAC/mTOR inhibitors (e.g., compounds with hydroxamate motifs) degrade DEPTOR while suppressing mTORC1/2, inducing synergistic autophagy and apoptosis [8].

Table 2: Dual-Target Inhibitor Pharmacological Profiles

CompoundTarget 1 (IC₅₀)Target 2 (IC₅₀)Cellular Activities
Y-2PI3K (171.4 nM)mTOR (10.2 nM)Blocks proliferation, migration
XIN-9PI3Kα (89 nM)mTOR (15 nM)Induces apoptosis, inhibits colony formation
HDAC/mTORiHDAC1 (nM range)mTOR (µM range)Degrades DEPTOR, activates autophagy

Conformational Dynamics of mTOR Activation/Inhibition

RHEB-Induced Activation MechanismRHEB-GTP binding to mTOR distal from the kinase site triggers global conformational changes:

  • Cryo-EM structures (3.4 Å) show RHEB binding induces α-helical shifts in the FAT domain, realigning catalytic residues (Asp2197, Lys2187) for efficient phosphotransfer [1].
  • This allosteric activation accelerates catalysis 5-fold by relieving autoinhibition from the N-terminal HEAT repeats [1] [9].

Inhibitor-Induced Suppression Dynamics

mTOR inhibitor-1 stabilizes inactive conformations:

  • PRAS40 and DEPTOR enforce autoinhibition by clamping the kinase domain; inhibitors mimic this by displacing activation loops [4] [8].
  • ATP-competitive inhibitors lock the kinase in a "closed" conformation, increasing FRB-KD interface rigidity (evident in HDX-MS studies) [10].

Table 3: Allosteric Transitions in mTOR Activation/Inhibition

StateCatalytic Residue AlignmentKinase ActivityKey Stabilizers
RHEB-boundOptimal (distance <4Å)100%GTP, membrane lipids
PRAS40-boundSuboptimal (distance >8Å)<10%Phospho-T246 site
ATP-competitive inhibitor-boundDisrupted0%Inhibitor hydrophobic core

Properties

Product Name

mTOR inhibitor-1

IUPAC Name

3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

InChI

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+

InChI Key

NKMSVTGHOVMMHV-VCHYOVAHSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.